molecular formula C10H12FNO3 B1377123 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene CAS No. 1369809-57-3

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Cat. No. B1377123
CAS RN: 1369809-57-3
M. Wt: 213.21 g/mol
InChI Key: PORIJRZUPCCODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butoxy compounds are a class of organic compounds that contain a tert-butoxy group, which is a tert-butyl group (a carbon atom bonded to three other carbon atoms) attached to an oxygen atom . They are used in various applications in synthetic organic chemistry .


Synthesis Analysis

While specific synthesis methods for “2-(Tert-butoxy)-4-fluoro-1-nitrobenzene” are not available, tert-butoxy groups can be introduced into a variety of organic compounds using flow microreactor systems . This process has been found to be more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction . The structure of the tert-butoxy group can influence the shape and properties of the molecule .


Chemical Reactions Analysis

Tert-butoxy groups can participate in various chemical reactions. For example, they can undergo thermal decomposition, producing tert-butyl alcohol and other products . The reaction mechanisms can be complex and depend on factors such as temperature and the presence of other reactive species .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tert-butoxy compounds are generally combustible and can cause skin and eye irritation .

Scientific Research Applications

Environmental Science

In environmental science, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down under various conditions can inform its safe use and disposal.

Each of these applications leverages the unique chemical structure of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene, demonstrating its versatility in scientific research. While the specific applications for this compound are not widely documented, the general roles of similar compounds in these fields suggest potential areas of exploration .

Safety And Hazards

Tert-butoxy compounds can be hazardous. They are typically classified as flammable liquids and can cause skin and eye irritation. Some may also be harmful if swallowed or inhaled .

properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORIJRZUPCCODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.